molecular formula C11H9ClO B112464 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde CAS No. 3262-03-1

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

Cat. No. B112464
CAS RN: 3262-03-1
M. Wt: 192.64 g/mol
InChI Key: GBRFPPIJEHQBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde” is a chemical compound with the molecular formula C11H9ClO . It has a molecular weight of 192.64 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde” is 1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,7H,5-6H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a melting point of 36-39°C . Its density is 1.24g/cm3 . The boiling point is 311.4ºC at 760mmHg . The compound has a flash point of 154.5ºC .

Scientific Research Applications

  • Synthesis of Angularly Fused Polyaromatic Compounds : This compound is utilized in the synthesis of polyaromatic compounds with angularly fused benzene rings. The synthesis process involves Suzuki coupling and exposure to potassium tert-butoxide and DMF, leading to the production of compounds like 9,14-dimethoxynaphtho[1,2-a]anthracene (Pathak et al., 2004).

  • Synthesis of Chrysenes and Other Phenanthrenes : This compound has been used in palladium(0) coupling and electrocyclic ring closure sequences to synthesize chrysenes and phenanthrenes, which are important in organic chemistry (Gilchrist & Summersell, 1988).

  • Synthesis of Arylnaphthalenes from α-Tetralones : Research has shown its use in converting α-tetralones into 1-bromo-dihydronaphthalene-2-carbaldehydes and subsequently into aryldihydronaphthalenes and arylnaphthalenes through Suzuki coupling reactions (Moleele et al., 2006).

  • In Vitro Cytotoxic and Antimicrobial Activities : Derivatives of this compound have been tested for their cytotoxicity against HeLa cells and for antimicrobial activities, showing significant potential in medicinal chemistry applications (Chidananda et al., 2014).

  • Cycloaddition Reactions in Organic Synthesis : This compound has been used in asymmetric cycloaddition reactions, demonstrating its utility in the synthesis of chiral dihydronaphthalene building blocks, important for creating natural products and biologically active compounds (Yamamoto & Sai, 2015).

  • Synthesis of Naphthopyranoisoxazoles and Naphthopyranoisoxazolines : This compound has been used in the synthesis of novel naphthopyranoisoxazoles and naphthopyranoisoxazolines, which are important in the development of new organic molecules (Liaskopoulos et al., 2008).

  • Enantioselective Synthesis : It's involved in enantioselective synthesis processes, crucial for creating molecules with specific spatial configurations, essential in drug development and synthetic chemistry (Perveen et al., 2017).

  • Formation of Complex Heterocycles : The compound has been transformed into various biologically active fused heterocycles, demonstrating its versatility in organic synthesis (Gaonkar & Rai, 2010).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 . The signal word for the compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRFPPIJEHQBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186308
Record name 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

CAS RN

3262-03-1
Record name 1-Chloro-3,4-dihydro-2-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3262-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3262-03-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141813
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QE2WH6M6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3.5 mL of phosphorus oxychloride was added dropwise to 4.5 mL of dimethylformamide under ice cooling, after which the system was brought up to room temperature and stirred for 30 minutes. To this was added a solution of 5.0 g of 5,7-dimethyltetralone in 100 mL of chloroform, and the system was refluxed under heating overnight. After the reaction, water was added and the system was stirred for 30 minutes, after which the organic layer was washed first with a saturated sodium hydrogencarbonate aqueous solution and then with saturated brine, dried with magnesium sulfate, and then subjected to reduced-pressure solvent distillation, and the residue was refined by silica gel column chromatography (5% ethyl acetate/hexane) to obtain 5.8 g of 1-chloro-2-formyl-3,4-dihydronaphthalene in the form of a dark brown solid.
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1.3 mL of phosphorus oxychloride was added dropwise to 1.6 mL of dimethylformamide under ice cooling, after which the system was brought up to room temperature and stirred for 30 minutes. To this was added at room temperature a 50 mL chloroform solution of 1.8 g of 5,7-dimethyltetralone, and the system was refluxed under heating overnight. After the reaction, water was added and the system was stirred for 30 minutes, after which the organic layer was washed first with a saturated sodium hydrogencarbonate aqueous solution and then with saturated brine, dried with magnesium sulfate, and then subjected to reduced-pressure solvent distillation, and the residue was refined by silica gel column chromatography (5% ethyl acetate/hexane) to obtain 2.0 g of 1-chloro-2-formyl-3,4-dihydronaphthalene in the form of a brown solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Phosphorus oxychloride (25.82 mL, 0.277 mol) was added dropwise to a solution of trichloroethylene (62.5 mL) and DMF (25.48 mL, 0.329 mol) keeping the temperature between 5°-10° C. -Tetralone (40 g, 0.274 mol) in trichloroethylene (62.5 mL) was added dropwise. The reaction mixture was stirred at 60° C. for 3 hours and at room temperature overnight. An aqueous sodium acetate solution (100 g/300 mL H2O) was added dropwise while cooling in a water bath. The aqueous phase was extracted with ether (3×200 mL), dried (MgSO4) and concentrated to give an oil (50 g). 20 g of this crude oil was chromatographed on silica gel with 50% ethyl acetate/hexane to yield 9.95 g (50%) of pure product as a white solid, m.p. 37° C.
Quantity
25.82 mL
Type
reactant
Reaction Step One
Name
Quantity
25.48 mL
Type
reactant
Reaction Step One
Quantity
62.5 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
62.5 mL
Type
solvent
Reaction Step Four
Name

Synthesis routes and methods IV

Procedure details

To N,N-dimethylformamide (2.3 mL) at 0° C. was added phosphorus oxychloride (2.33 mL) dropwise and the solution stirred at ambient temperature for 30 minutes. To this solution was added 3,4-dihydronaphthalen-1(2H)-one (1.46 g) and the mixture heated to 45° C. for 1 hour. The mixture was quenched with ice and extracted with diethyl ether. The combined organic layers were washed with water, saturated sodium bicarbonate, and water, dried over magnesium sulfate, filtered, and concentrated to provide 1.9 g of the title compound as a yellow oil, which was used without further purification. 1H NMR (DMSO-d6) δ 10.28 (s, 1H), 7.81-7.84 (m, 1H), 7.33-7.50 (m, 3H), 2.82-2.87 (m, 2H), 2.54-2.57 (m, 2H).
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 4
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 5
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
Reactant of Route 6
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

Citations

For This Compound
34
Citations
S Bondock, W Khalifa, AA Fadda - European journal of medicinal chemistry, 2007 - Elsevier
The thiosemicarbazones (3 and 6) and N-arylidene cyanoacetohydrazide (12) were prepared and used as key intermediates for the synthesis of 4-thiazolidinones (4, 5, 7–9), thiazoles (…
Number of citations: 311 www.sciencedirect.com
HA Arjun, GN Anil Kumar, R Elancheran… - Acta Crystallographica …, 2020 - scripts.iucr.org
In the title compound, C18H15ClN2O·H2O, a benzohydrazide derivative, the dihedral angle between the mean plane of the dihydronaphthalene ring system and the phenyl ring is 17.1 (…
Number of citations: 27 scripts.iucr.org
HA Arjun, R Elancheran, N Manikandan… - Frontiers in …, 2019 - frontiersin.org
Prostate Cancer (PCa) is the most frequently diagnosed cancer in men in their late '50s. PCa growth is mainly due to the activation of the androgen receptor by androgens. The …
Number of citations: 26 www.frontiersin.org
SK Rath, S Singh, S Kumar, NA Wani, R Rai… - Bioorganic & Medicinal …, 2019 - Elsevier
Inhibitors for NorA efflux pump of Staphylococcus aureus have attracted the attention of many researchers towards the discovery and development of novel efflux pump inhibitors (EPIs). …
Number of citations: 17 www.sciencedirect.com
MK Mishra, S Sharma, K Ahmad, VN Singh - ChemistrySelect, 2020 - Wiley Online Library
A simple and efficient procedure for the stereoselective synthesis of novel monocyclic cis‐β‐lactams, pharmaceutically fascinating and potential synthons have been developed. The …
HA Arjun, RK Rajan, R Elancheran… - Chemical Data …, 2020 - Elsevier
Single crystals of (E)-N'-((1‑chloro-3,4-dihydronaphthalen-2-yl)methylene)-3-nitro benzohydrazide and (E)-3‑chloro-N'-((1‑chloro-3,4dihydronaphthalen-2-yl)methylene) …
Number of citations: 35 www.sciencedirect.com
MK Mishra, VN Singh, K Ahmad, S Sharma - Molecular Diversity, 2021 - Springer
A series of novel monocyclic cis-β-lactams were prepared from phenoxyacetic acid as ketene source and imines derived from 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde and …
Number of citations: 5 link.springer.com
L Goswami, K Neog, K Sharma, P Gogoi - Organic & Biomolecular …, 2017 - pubs.rsc.org
A metal-free cascade reaction strategy has been developed for the synthesis of novel polycyclic 2-formylthiophenes from β-halo-α,β-unsaturated aldehydes and 1,4-dithiane-2,5-diols. A …
Number of citations: 10 pubs.rsc.org
VN Singh, B Kumari, MK Mishra… - Journal of Heterocyclic …, 2023 - Wiley Online Library
A simple synthetic method has been developed for novel monocyclic bis‐β‐lactams including a 1,3,4‐thiadiazole‐2,5‐thiol constituent via [2 + 2] cycloaddition reactions, that is, …
Number of citations: 2 onlinelibrary.wiley.com
A Kundu - Synthetic Communications, 2021 - Taylor & Francis
An efficient two-component domino reaction strategy has been developed for the synthesis of 2,6-dicyanoaniline and 3-amino-9,10-dihydrophenanthrene-2,4-dicarbonitrile derivatives …
Number of citations: 4 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.